Cas no 2141507-04-0 (4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione)

4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione
-
- Inchi: 1S/C5H5N5O2/c11-4-8-9-5(12)10(4)3-1-2-6-7-3/h1-2H,(H,6,7)(H,8,11)(H,9,12)
- InChI Key: KKBFTNKGNQXEIL-UHFFFAOYSA-N
- SMILES: N1C(=O)N(C2C=CNN=2)C(=O)N1
Experimental Properties
- Density: 1.661±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 5.32±0.30(Predicted)
4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7507075-0.05g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 0.05g |
$282.0 | 2025-03-10 | |
Enamine | EN300-7507075-0.25g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 0.25g |
$601.0 | 2025-03-10 | |
Enamine | EN300-7507075-10.0g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-10 | |
Enamine | EN300-22338841-0.25g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95% | 0.25g |
$601.0 | 2024-05-23 | |
Enamine | EN300-7507075-5.0g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-10 | |
Enamine | EN300-7507075-0.1g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 0.1g |
$420.0 | 2025-03-10 | |
Enamine | EN300-7507075-2.5g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-10 | |
Enamine | EN300-7507075-1.0g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-10 | |
Enamine | EN300-22338841-2.5g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95% | 2.5g |
$2379.0 | 2024-05-23 | |
Enamine | EN300-22338841-10.0g |
4-(1H-pyrazol-5-yl)-1,2,4-triazolidine-3,5-dione |
2141507-04-0 | 95% | 10.0g |
$5221.0 | 2024-05-23 |
4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione Related Literature
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione
Comprehensive Overview of 4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione (CAS No. 2141507-04-0): Properties, Applications, and Research Insights
4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione (CAS No. 2141507-04-0) is a heterocyclic compound gaining attention in pharmaceutical and material science research due to its unique structural features. This triazolidine-dione derivative combines a pyrazole ring with a triazolidine-3,5-dione core, offering versatile reactivity for drug discovery and functional material design. Researchers are particularly interested in its potential as a bioactive scaffold for developing novel therapeutic agents.
The compound's molecular architecture features multiple hydrogen bond acceptors and donors, making it valuable for molecular recognition applications. Recent studies highlight its role in designing enzyme inhibitors, with particular focus on targets involved in metabolic disorders. The pyrazole-triazolidine hybrid structure demonstrates interesting tautomeric properties that influence its binding affinity, a topic frequently searched in computational chemistry forums.
In material science, 2141507-04-0 has shown promise as a building block for coordination polymers and metal-organic frameworks (MOFs). Its ability to form stable complexes with transition metals addresses growing interest in energy storage materials and catalysts - key terms trending in sustainable technology discussions. The compound's thermal stability (up to 250°C in preliminary studies) makes it suitable for high-temperature applications.
Synthetic approaches to 4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione typically involve cyclocondensation reactions of hydrazine derivatives with appropriate carbonyl compounds. Optimization of these methods remains an active research area, as evidenced by numerous patent applications focusing on green chemistry and atom-economical processes. Analytical characterization commonly employs NMR spectroscopy, mass spectrometry, and X-ray crystallography - techniques frequently queried in academic search engines.
The pharmacological potential of this compound has sparked interest in structure-activity relationship (SAR) studies. Preliminary screening suggests moderate activity against certain kinase enzymes, aligning with current drug discovery trends targeting signal transduction pathways. Its heterocyclic pharmacophore appears in several investigational compounds for neurological and inflammatory conditions, though detailed mechanism-of-action studies are ongoing.
From a commercial perspective, CAS 2141507-04-0 serves as a valuable research chemical for academic and industrial laboratories. Suppliers typically offer it in milligram to gram quantities with ≥95% purity, catering to the growing demand for specialty heterocycles in medicinal chemistry. Proper storage under inert atmosphere at -20°C is recommended to maintain stability, a practical consideration often searched by laboratory technicians.
Environmental and safety assessments indicate that 4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione requires standard laboratory precautions. While not classified as hazardous under current regulations, researchers emphasize handling with appropriate personal protective equipment (PPE) - a safety topic receiving increased attention in chemical education resources. Waste disposal should follow institutional guidelines for organic nitrogen compounds.
Future research directions for this compound include exploration of its photophysical properties for optoelectronic applications and further optimization of its synthetic accessibility. The scientific community continues to investigate its potential as a privileged structure in fragment-based drug discovery, addressing popular queries about molecular diversity in pharmaceutical development.
Analytical data for 2141507-04-0 reveals characteristic absorption bands in UV-Vis spectroscopy (λmax ~270 nm) and distinctive proton NMR signals (δ 7.8-8.2 ppm for pyrazole protons). These spectral features provide valuable fingerprints for quality control, a practical aspect frequently discussed in analytical chemistry forums and troubleshooting guides.
The growing literature on triazolidine-dione derivatives suggests expanding applications in agrochemicals and functional materials. Patent analysis shows increasing innovation activity around this chemical class, particularly in Asia-Pacific markets. This aligns with global research trends toward multifunctional heterocycles - a hot topic in recent chemistry conferences and industry reports.
2141507-04-0 (4-(1H-Pyrazol-3-yl)-1,2,4-triazolidine-3,5-dione) Related Products
- 1517301-28-8(1,4-Benzodioxin-6-carbonyl chloride, 7-chloro-2,3-dihydro-)
- 1159812-76-6(2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride)
- 1211530-33-4(4-(3-ethynylphenyl)piperidine)
- 2138553-44-1(2-(2-{(tert-butoxy)carbonylamino}ethyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid)
- 1396794-34-5(2-(4,6-dimethylpyrimidin-2-yl)amino-N-4-(trifluoromethyl)phenyl-1,3-thiazole-4-carboxamide)
- 2228788-09-6(tert-butyl N-3-amino-2-(2-chloro-3-fluoro-6-methoxyphenyl)-2-methylpropylcarbamate)
- 1804377-66-9(Ethyl 4-amino-2-cyanopyridine-5-acetate)
- 416852-29-4(1-(Pyridin-4-ylmethyl)piperazine hydrochloride)
- 2248286-14-6(1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate)
- 1177321-30-0(1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine)




